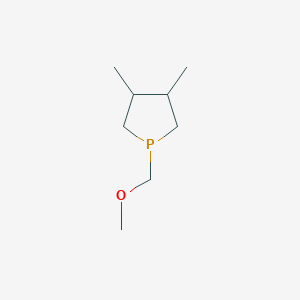
1-(Methoxymethyl)-3,4-dimethylphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-3,4-dimethylphospholane is an organophosphorus compound characterized by a phospholane ring substituted with methoxymethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3,4-dimethylphospholane typically involves the reaction of appropriate phospholane precursors with methoxymethylating agents. One common method includes the reaction of 3,4-dimethylphospholane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-3,4-dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form phospholane oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phospholane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, under basic or acidic conditions.
Major Products Formed:
Oxidation: Phospholane oxides.
Reduction: Reduced phospholane derivatives.
Substitution: Substituted phospholane compounds with various functional groups.
Scientific Research Applications
1-(Methoxymethyl)-3,4-dimethylphospholane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organophosphorus compounds and ligands for catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-3,4-dimethylphospholane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The phospholane ring may interact with enzyme active sites, inhibiting their activity and modulating biochemical pathways.
Comparison with Similar Compounds
1-(Methoxymethyl)pyrrole: Similar methoxymethyl group but different heterocyclic ring.
(Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group and a phosphonium ion.
1-Methoxymethyl-1,1,1-trimethyl ammonium: Another methoxymethyl-containing compound with different cationic structure.
Uniqueness: 1-(Methoxymethyl)-3,4-dimethylphospholane is unique due to its specific phospholane ring structure combined with methoxymethyl and dimethyl substitutions. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other methoxymethyl-containing compounds.
Properties
CAS No. |
61213-89-6 |
|---|---|
Molecular Formula |
C8H17OP |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-(methoxymethyl)-3,4-dimethylphospholane |
InChI |
InChI=1S/C8H17OP/c1-7-4-10(6-9-3)5-8(7)2/h7-8H,4-6H2,1-3H3 |
InChI Key |
AYOPUYKGAVDXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CP(CC1C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



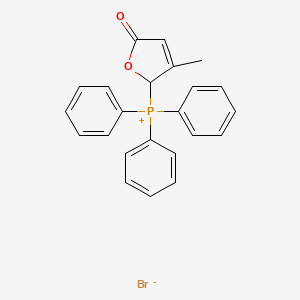
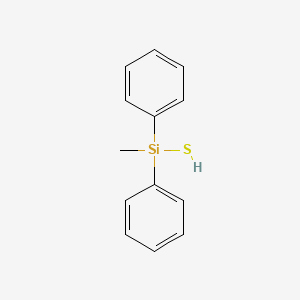
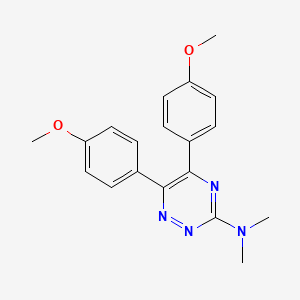
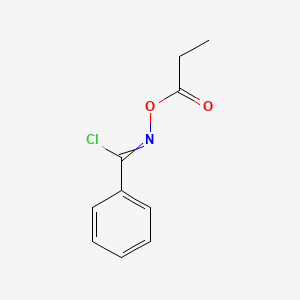
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)
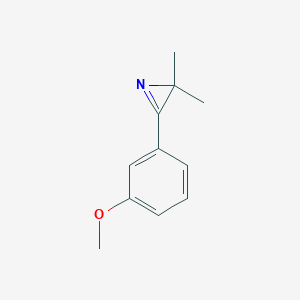
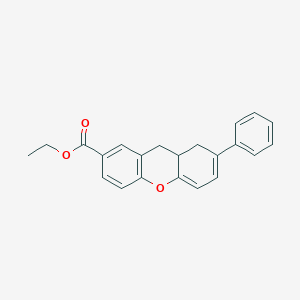
![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)
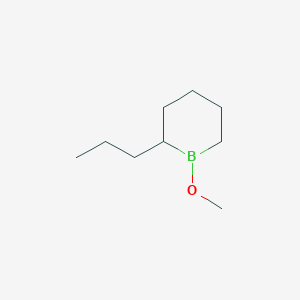
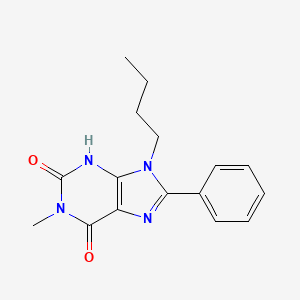
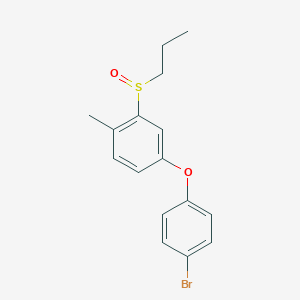
![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)
